Lipophilicity Increase (XLogP3) Relative to Unsubstituted Cyclobutylmethanethiol and Benzyl Mercaptan
The target compound (3,3-dimethylcyclobutyl)methanethiol exhibits a computed XLogP3 value of 2.4, as reported by PubChem [1]. This represents an increase of approximately 0.5–0.8 log units compared to the unsubstituted cyclobutylmethanethiol (estimated XLogP3 ≈ 1.6–1.9, based on the difference of two methyl groups contributing ~0.5 log P each). Benzyl mercaptan, a commonly employed aromatic thiol building block, has a reported log P of approximately 2.4 as well [2], yet it lacks the saturated cyclobutyl scaffold. The target compound thus provides aliphatic, strained-ring character at a lipophilicity level comparable to the benzyl analog, enabling membrane permeability without introducing aromatic π-stacking liabilities.
Comparator unsubstituted: ~1.6–1.9 (est.)
Benzyl mercaptan: ~2.0–2.4 (reported)
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem computed) |
| Comparator Or Baseline | Cyclobutylmethanethiol: XLogP3 ≈ 1.6–1.9 (estimated from structure); Benzyl mercaptan: log P ≈ 2.0–2.4 (reported) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–0.8 versus unsubstituted cyclobutyl analog; comparable to benzyl mercaptan but with saturated scaffold |
| Conditions | XLogP3 computed via PubChem's XLogP3 3.0 algorithm; comparator values estimated from fragment-based contributions |
Why This Matters
Higher lipophilicity enhances membrane permeability and can improve CNS penetration potential, while the saturated cyclobutyl ring avoids aromatic metabolism issues that affect benzyl mercaptan.
- [1] PubChem Compound Summary for CID 155937595, (3,3-Dimethylcyclobutyl)methanethiol. XLogP3 = 2.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2171844-59-8 View Source
- [2] DrugBank / PubChem: Benzyl mercaptan log P ≈ 2.0–2.4. Wikipedia reports pKa 9.43. Available at: https://en.wikipedia.org/wiki/Benzyl_mercaptan View Source
